molecular formula C15H10N4O3 B11412734 1,3-Bis(1,2-benzoxazol-3-yl)urea

1,3-Bis(1,2-benzoxazol-3-yl)urea

Cat. No.: B11412734
M. Wt: 294.26 g/mol
InChI Key: DLSKFTQTSSHYSM-UHFFFAOYSA-N
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Description

1,3-Bis(1,2-benzoxazol-3-yl)urea is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,2-benzoxazol-3-yl)urea typically involves the reaction of 2-aminophenol with isocyanates or carbamates under specific conditions. One common method involves the use of 2-aminophenol and an isocyanate in the presence of a catalyst such as FeCl3. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to yield the desired product .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,2-benzoxazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(1,2-benzoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1,2-benzoxazol-3-yl)urea is unique due to its dual benzoxazole moieties, which confer distinct electronic and steric properties. This structural feature enhances its ability to interact with various biological targets and makes it a versatile compound for diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

1,3-bis(1,2-benzoxazol-3-yl)urea

InChI

InChI=1S/C15H10N4O3/c20-15(16-13-9-5-1-3-7-11(9)21-18-13)17-14-10-6-2-4-8-12(10)22-19-14/h1-8H,(H2,16,17,18,19,20)

InChI Key

DLSKFTQTSSHYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)NC3=NOC4=CC=CC=C43

Origin of Product

United States

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